Catostomus urotensin I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urotensin I (UI) is a 41-amino acid peptide that belongs to the superfamily of corticotropin-releasing hormone (CRH). It was first isolated from the urophysis of the white sucker Catostomus commersoni in 1982 . UI has been found throughout vertebrate species and has significant effects on adaptive physiology, including stress-related responses and osmotic regulation .

Synthesis Analysis

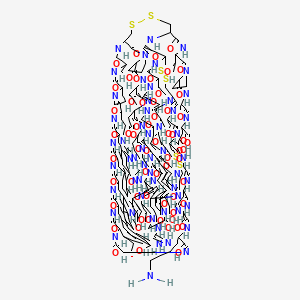

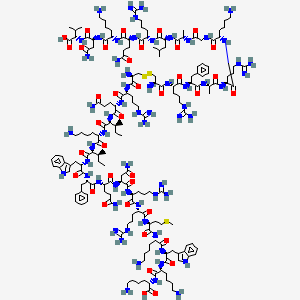

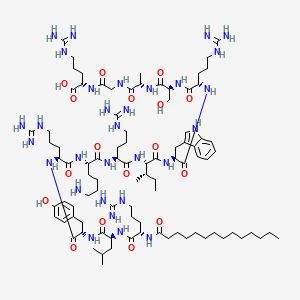

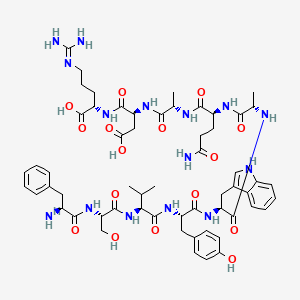

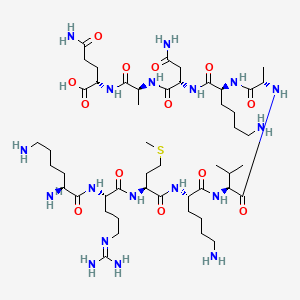

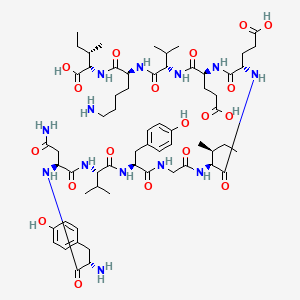

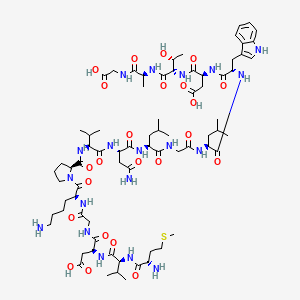

The 41-residue neuropeptide UI, from the urophyses of two teleost fish species (Cyprinus carpio and Catostomus commersoni), was isolated and purified. Its amino acid sequence was determined and confirmed by the synthesis of a fully active peptide .Molecular Structure Analysis

The primary structure of this 41-residue peptide was determined to be H-Asn-Asp-Asp-Pro-Pro-Ile-Ser-Ile-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Asn-Met-Ile-Glu-Met-Ala-Arg-Ile-Glu-Asn-Glu-Arg-Glu-Gln-Ala-Gly-Leu-Asn-Arg-Lys-Tyr-Leu-Asp-Glu-Val-NH2 .Chemical Reactions Analysis

Two distinct neuronal systems, containing urotensin I-like immunoreactivity (UI-LI) and CRF-LI respectively, have been demonstrated immunocytochemically in the brain and pituitary of the teleost Catostomus commersoni .Physical And Chemical Properties Analysis

The molecular weights of two active principles extracted from the urophysis of the teleost fish Catostomus commersoni in 0.1 N HCl or in 0.25% acetic acid have been investigated by gel filtration chromatography and SDS-polyacrylamide gel electrophoresis .Wissenschaftliche Forschungsanwendungen

Physiological and Pharmacological Actions

Urotensin I, a peptide found in Catostomus commersoni, has been purified and studied for its physiological and pharmacological actions . It has been observed to have pressor-diuretic effects in fish . In mammals, it produces a long-lasting lowering of blood pressure by peripheral vasodilatation .

Comparative Studies

Urotensin I, along with other urophysial peptides, can be used in comparative studies to understand the similarities and differences between the hypothalamic and caudal neurosecretory systems .

Wirkmechanismus

Mode of Action

UI acts as an agonist of the CRF receptor. It has pEC50 values of 11.46, 9.36, and 9.85 for human CRF1, human CRF2, and rat CRF2α receptors respectively, and Ki values of 0.4, 1.8, and 5.7 nM for hCRF1, rCRF2α, and mCRF2β receptors, respectively . This indicates that UI has a high affinity for these receptors and can effectively initiate a cellular response upon binding.

Biochemical Pathways

It is known that ui is involved in adaptive physiology, including stress-related responses and osmotic regulation . In the context of stress responses, UI may stimulate the release of adrenocorticotropic hormone (ACTH), leading to increased levels of cortisol .

Pharmacokinetics

It is known that ui can stimulate significant increases in circulating levels of plasma cortisol in goldfish . This suggests that UI can be effectively distributed in the body to exert its effects.

Result of Action

UI has been shown to stimulate ACTH release in the goldfish, which suggests that UI or a UI-like peptide may serve as a CRF in teleost fishes . This leads to increased levels of cortisol, a hormone that plays a crucial role in stress responses .

Action Environment

The action of UI can be influenced by environmental factors. For example, the expression of UI and CRH receptors in the olive flounder ovarian follicle changes in response to different stages of ovarian development . This suggests that the action, efficacy, and stability of UI can be influenced by the physiological state of the organism.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Catostomus urotensin I' involves solid-phase peptide synthesis.", "Starting Materials": [ "Resin-bound amino acid", "Protected amino acids", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of the resin with a coupling reagent", "Addition of the first protected amino acid to the resin", "Repetition of the coupling and deprotection steps for each subsequent amino acid", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using chromatography techniques" ] } | |

CAS-Nummer |

83930-33-0 |

Molekularformel |

C₂₁₀H₃₄₀N₆₂O₆₇S₂ |

Molekulargewicht |

4869.46 |

Sequenz |

One Letter Code: NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV-NH2 |

Synonyme |

Catostomus urotensin I |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the significance of the structural similarity between Catostomus urotensin I and the dogfish neuropeptide?

A: The research paper describes the isolation and characterization of a novel neuropeptide from the dogfish Scyliorhinus canicula. [] This peptide exhibits a 51% structural similarity to Catostomus urotensin I, a potent vasoconstrictor peptide found in teleost fish. [] This finding suggests a potential evolutionary link between the diffuse caudal neurosecretory system of elasmobranchs (like dogfish) and the urotensin I system in teleost fish.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)